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N-Arachidonoyl-L-Alanine

Cat. No.: B164261
M. Wt: 375.5 g/mol
InChI Key: ZECSOKFEQQDUCP-GDYZQIPQSA-N
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Description

N-Arachidonoyl-L-Alanine as an Endogenous Lipid Mediator

As an endogenous lipid mediator, this compound is involved in cell-to-cell communication. mdpi.com Its effects are multifaceted, with research pointing to its involvement in several biological processes. One notable function of NALA is its activity as an inhibitor of the glycine (B1666218) transporter GLYT2. nih.govhellobio.com This suggests a potential role in modulating glycinergic neurotransmission and pain signaling.

Furthermore, research has highlighted the anti-cancer potential of NALA. Studies have shown that it can induce cell death in head and neck squamous cell carcinoma (HNSCC) cells. medchemexpress.comadooq.com This effect is mediated through the production of reactive oxygen species (ROS) via the 5-lipoxygenase (5-LO) pathway, indicating a mechanism independent of cannabinoid receptors. nih.gov The enantioselectivity of N-arachidonoyl-amino acids as inhibitors of fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide (B1667382), varies by species, with NALA enantiomers showing different degrees of potency. nih.gov

Overview of N-Acyl Amino Acids as Signaling Molecules

N-acyl amino acids (NAAAs) are a broad class of lipid signaling molecules formed by the covalent linkage of a fatty acid to an amino acid. mdpi.com This family is structurally and metabolically related to the endocannabinoid system and is considered part of the expanded "endocannabinoidome". mdpi.com The diversity of this family is vast, as theoretically, any fatty acid can combine with any amino acid, creating a large number of potentially bioactive lipids. mdpi.com

NAAAs are involved in a wide array of physiological functions, including the regulation of appetite, pain, inflammation, and vasoregulation. nih.govlipidmaps.org They exert their effects by interacting with various molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. mdpi.com The biosynthesis of NAAAs can occur through several proposed pathways, including the direct condensation of a fatty acid with an amino acid, a process that can be catalyzed by enzymes like cytochrome c. mdpi.com Another proposed pathway involves the oxidative metabolism of corresponding N-acylethanolamines. mdpi.com The study of NAAAs is a rapidly evolving field, with many of these lipid mediators still considered "orphan" ligands, meaning their specific receptors and full physiological roles are yet to be completely understood. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37NO3 B164261 N-Arachidonoyl-L-Alanine

Properties

IUPAC Name

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECSOKFEQQDUCP-GDYZQIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Endogenous Occurrence and Distribution of N Arachidonoyl L Alanine

Discovery and Characterization in Mammalian Tissues

The initial identification of N-acyl amino acids as a class of bioactive molecules spurred further investigation into their diversity and distribution within mammalian systems. This led to the discovery of N-Arachidonoyl-L-Alanine in the central nervous system.

Isolation from Bovine Brain

This compound was first isolated and characterized from the bovine brain. caymanchem.combertin-bioreagent.comglpbio.comtargetmol.cnnetascientific.com This discovery was part of a broader effort to identify novel arachidonyl amino acids, which revealed a family of these lipid conjugates in brain tissue. caymanchem.com The isolation from a significant mammalian tissue source highlighted its potential role as an endogenous signaling molecule.

Identification as a Mammalian Metabolite

Subsequent research has confirmed that this compound is a mammalian metabolite. zfin.orgnih.gov It is considered a member of the growing class of N-acyl amino acids, which includes conjugates with various amino acids and fatty acids. wikipedia.orgnih.gov These compounds are now recognized for their involvement in a range of physiological processes. wikipedia.org While over 50 different N-acyl amino acids have been detected in mammalian tissues, the specific biological functions of many, including NAla, are still under investigation. nomuraresearchgroup.com

Presence in Other Biological Systems

While initially discovered in mammalian brain tissue, evidence suggests the presence of this compound in other biological contexts as well.

This compound has been reported to be found in Brassica napus (rapeseed), indicating its presence is not limited to the animal kingdom. nih.gov Additionally, the broader class of N-acyl amides, to which NAla belongs, has been identified in invertebrates such as Drosophila melanogaster, suggesting a conserved role for this class of signaling lipids across different phyla. wikipedia.org The identification of N-acyl amino acids in various organisms points to their fundamental roles in biological systems. diva-portal.org

Biosynthetic Pathways and Regulation of N Arachidonoyl L Alanine

Proposed Anabolic Processes for N-Acyl Amino Acids

The anabolic, or constructive, metabolic processes for NAAAs require the activation of the fatty acid's carboxyl group to facilitate the amide bond formation with the amino group of the amino acid. frontiersin.orgnih.govresearchgate.net

The direct condensation of a free carboxylic acid and a free amine to form an amide bond is an energetically unfavorable reaction under physiological conditions. nih.gov This chemical reality means that the direct joining of arachidonic acid and L-alanine is not a significant biosynthetic route without a catalyst or an energy-coupling mechanism. nih.govfrontiersin.org Chemical synthesis often circumvents this by using activated carboxylic acid derivatives, a strategy mirrored in biological systems through enzymatic processes. nih.govnih.gov

Enzymes provide the catalytic power necessary for the synthesis of NAAAs in biological systems. These biocatalysts facilitate the reaction by creating activated intermediates or by lowering the activation energy of the condensation reaction. nih.govresearchgate.net Two key enzymes have been identified as central to the metabolism of NAAAs: Peptidase M20 domain containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH). elifesciences.org

PM20D1 is a secreted enzyme that plays a crucial role in regulating the levels of circulating NAAAs. elifesciences.orgwikipedia.orgwikipedia.org It functions as a bidirectional enzyme, capable of both synthesizing NAAAs from a free fatty acid and an amino acid, and hydrolyzing them back into their constituent parts. nih.govoaepublish.com This dual functionality allows PM20D1 to act as a key regulator of NAAA homeostasis in the bloodstream. wikipedia.org Studies in mice have shown that increasing circulating levels of PM20D1 leads to a significant rise in various N-acyl amino acids and an increase in energy expenditure. nih.govpnas.org Conversely, the absence of PM20D1 results in a complete loss of NAAA hydrolysis activity in the blood and tissues, leading to dysregulation of endogenous NAAA levels. wikipedia.orgpnas.org

Fatty Acid Amide Hydrolase (FAAH) is another key enzyme in the metabolism of fatty acid amides, including the endocannabinoid anandamide (B1667382). elifesciences.orgnih.gov It is now understood that FAAH also functions as a second, intracellular N-acyl amino acid synthase and hydrolase. elifesciences.orgnih.gov Unlike the secreted PM20D1, FAAH is an intracellular enzyme, primarily associated with the endoplasmic reticulum. elifesciences.org In vitro experiments demonstrate that FAAH can catalyze both the synthesis and hydrolysis of a subset of NAAAs. elifesciences.org Its substrate scope is more restricted compared to PM20D1; for instance, FAAH efficiently catalyzes the condensation of arachidonic acid with glycine (B1666218) and serine, but not phenylalanine. elifesciences.org Genetic or pharmacological inhibition of FAAH in mice leads to changes in intracellular NAAA levels, but not in circulating levels, highlighting its distinct role from PM20D1. elifesciences.orgnih.gov This suggests a cooperative enzymatic control system, where PM20D1 manages extracellular NAAA levels and FAAH regulates the intracellular pool. elifesciences.org

Table 1: Key Enzymes in N-Arachidonoyl-L-Alanine Metabolism

Enzyme Location Function Substrate Preference (Synthesis Example) Role in NAAA Regulation
PM20D1 Secreted (Extracellular) Bidirectional (Synthesis & Hydrolysis) Broad; catalyzes condensation of arachidonic acid with glycine, serine, and phenylalanine. elifesciences.org Regulates circulating NAAA levels. elifesciences.orgwikipedia.org
FAAH Intracellular Bidirectional (Synthesis & Hydrolysis) More restricted; catalyzes condensation of arachidonic acid with glycine and serine. elifesciences.org Regulates intracellular NAAA levels. elifesciences.orgnih.gov

Enzymatic Catalysis in N-Acyl Amino Acid Synthesis

Precursor Molecules and Metabolic Intermediates

The synthesis of this compound is fundamentally dependent on the availability of its constituent building blocks and the formation of reactive intermediates.

The primary precursor molecules for the biosynthesis of this compound are:

Arachidonic Acid : A polyunsaturated omega-6 fatty acid. nih.gov

L-Alanine : A proteinogenic amino acid. nih.govresearchgate.net

For the enzymatic condensation to proceed efficiently, the fatty acid is often activated. This leads to the formation of key metabolic intermediates:

Acyl-Coenzyme A (CoA) Thioesters : Arachidonic acid can be converted to Arachidonoyl-CoA. This activated thioester is a substrate for various acyltransferases. frontiersin.orgnih.govnih.gov Glycine N-acyltransferases, for example, are known to use long-chain acyl-CoAs to produce N-acylglycines. frontiersin.org

Acyl-Adenylates : In some enzymatic pathways, particularly those that are ATP-dependent, the fatty acid is activated by forming an acyl-adenylate intermediate. This process involves the hydrolysis of ATP and creates a highly reactive species ready for nucleophilic attack by the amino acid. nih.govresearchgate.net

The balance between the biosynthesis and degradation of NAAAs is crucial for maintaining their cellular concentrations and signaling functions. frontiersin.org

Table 2: Precursors and Intermediates in this compound Synthesis

Molecule Type Specific Molecule Role
Precursor Arachidonic Acid Provides the acyl group. nih.gov
Precursor L-Alanine Provides the amino acid group. nih.gov
Intermediate Arachidonoyl-CoA Activated form of arachidonic acid used by some synthases. frontiersin.orgnih.gov
Intermediate Acyl-adenylate ATP-dependent activated form of the fatty acid. nih.govresearchgate.net

Table 3: Compound Reference List

Compound Name Abbreviation
This compound NALA
N-acyl amino acids NAAAs
Peptidase M20 domain containing 1 PM20D1
Fatty Acid Amide Hydrolase FAAH
Arachidonic Acid
L-Alanine
Adenosine triphosphate ATP
Coenzyme A CoA
N-arachidonoyl-ethanolamine Anandamide, AEA
N-arachidonoyl glycine
N-oleoyl phenylalanine
N-oleoyl leucine
N-arachidonoyl-L-serine

Metabolic Degradation and Catabolism of N Arachidonoyl L Alanine

The metabolic fate of N-Arachidonoyl-L-Alanine is crucial for regulating its physiological functions. The primary routes for its degradation involve enzymatic hydrolysis and oxidative pathways.

Enzymatic Hydrolysis Pathways

Hydrolytic enzymes play a significant role in the breakdown of N-acyl amino acids. frontiersin.org The primary enzyme implicated in the hydrolysis of many related fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). nih.govelifesciences.org

While FAAH is a key enzyme in the degradation of the endocannabinoid anandamide (B1667382), its role in the hydrolysis of this compound appears to be limited. nih.govnih.gov Research has shown that this compound is a very weak inhibitor of FAAH. nih.gov The potency and enantioselectivity of N-arachidonoyl-amino acids as FAAH inhibitors vary depending on the animal species. nih.gov For instance, the D- and L-isomers of N-arachidonoyl-alanine exhibit different degrees of potency on FAAH preparations from mouse, rat, and human cell lines. nih.gov

Despite its weak interaction, FAAH has been identified as the enzyme responsible for the residual hydrolysis of N-acyl amino acids in tissues where the primary hydrolyzing enzyme, PM20D1, is absent. elifesciences.org This suggests that while FAAH can catalyze the breakdown of N-acyl amino acids like NALA, it is not its preferred substrate. elifesciences.org

The degradation of N-acylethanolamines, such as anandamide (N-arachidonoyl-ethanolamine), is primarily and efficiently carried out by FAAH. wikipedia.orgwikipedia.org This enzyme catalyzes the hydrolysis of anandamide into arachidonic acid and ethanolamine. wikipedia.org In contrast, the hydrolysis of N-acyl amino acids by FAAH is significantly less robust. For example, FAAH exhibits much lower activity with N-arachidonoyl glycine (B1666218), a compound structurally similar to NALA, when compared to anandamide. elifesciences.org This difference in substrate preference highlights a key distinction in the metabolic pathways of N-acyl amino acids and N-acylethanolamines, indicating that while they share some catabolic enzymes, the efficiency and primary routes of degradation differ significantly.

Oxidative Metabolism via Lipoxygenases

Oxidative pathways, particularly those involving lipoxygenase (LOX) enzymes, represent another major route for the metabolism of this compound. mdpi.comacs.org

The enzyme 5-lipoxygenase (5-LO) is directly involved in the metabolism of this compound. nih.govnih.gov This metabolic process has been linked to the production of reactive oxygen species (ROS). nih.govnih.govmedchemexpress.com Studies have demonstrated that the anti-proliferative effects of NALA in certain cancer cells are mediated through the production of ROS induced by the 5-LO pathway. nih.govnih.gov Inhibition of 5-LO can block the effects of NALA, indicating the crucial role of this enzyme in its metabolic cascade. nih.govnih.gov

The metabolism of this compound by lipoxygenases leads to the formation of various oxidized metabolites. frontiersin.orgacs.org N-arachidonoyl amino acids, including NALA, are substrates for 12- and 15-lipoxygenases, which hydroxylate them to form the corresponding 12- and 15-hydroxyeicosatetraenoic (HETE) derivatives. mdpi.com Platelet-type 12S-LOX (pl12-LOX) can metabolize N-arachidonoylalanine, acting as a dual 12/15-LOX on this substrate. acs.orgebi.ac.uk This enzymatic action results in the generation of hydroxylated products, which may possess their own biological activities or represent a pathway for the inactivation of NALA. acs.orgebi.ac.uk

Data Table: Enzymes and Metabolites in this compound Degradation

Metabolic Pathway Enzyme Substrate Key Metabolites/Products References
Enzymatic Hydrolysis Fatty Acid Amide Hydrolase (FAAH)This compoundArachidonic Acid, L-Alanine elifesciences.orgnih.gov
Oxidative Metabolism 5-Lipoxygenase (5-LO)This compoundOxidized NALA derivatives, Reactive Oxygen Species (ROS) nih.govnih.gov
Oxidative Metabolism 12/15-LipoxygenasesThis compound12-HETE-Alanine, 15-HETE-Alanine mdpi.comacs.org

Molecular Mechanisms of Action and Cellular Targets

Interaction with Glycinergic System Components

NALA's engagement with the glycinergic system is multifaceted, involving both ionotropic receptors and transporter proteins. This dual interaction underscores its potential to significantly influence inhibitory neurotransmission.

The compound demonstrates a dichotomous action on different subtypes of glycine (B1666218) receptors, potentiating certain subunits while inhibiting others. This subunit-specific modulation is a key feature of its pharmacological profile. nih.govplos.orgnih.govmdpi.com Acidic endocannabinoid derivatives, including NALA, have been shown to display this subunit-specificity. plos.orgnih.gov

Research has consistently shown that NALA, along with other acidic N-arachidonoyl amino acids like N-arachidonoyl-glycine (NA-Gly) and N-arachidonoyl-L-serine, potentiates the function of α1-containing glycine receptors. nih.govplos.orgnih.govmdpi.com This potentiation of glycine-activated currents through α1 GlyRs highlights a specific molecular interaction that enhances inhibitory neurotransmission at synapses where this subunit is prevalent. plos.orgnih.gov Studies using mutated and chimeric receptors have begun to identify the molecular determinants for this positive modulation, pointing to specific amino acid residues in the extracellular and transmembrane domains of the α1 subunit. plos.orgnih.govfrontiersin.org

In stark contrast to its effect on the α1 subunit, NALA inhibits glycine-activated currents in receptors containing α2 and α3 subunits. nih.govplos.orgnih.govmdpi.com This inhibitory action is a shared characteristic among acidic arachidonoyl conjugates. nih.govmdpi.com The differential effect between the α1 and the α2/α3 subunits suggests that the molecular sites for modulation are not conserved across all GlyR isoforms. plos.orgnih.gov This specific inhibition of α2 and α3 GlyRs presents these subunits as potential targets for compounds like NALA. nih.gov

Table 1: Subunit-Specific Modulation of Glycine Receptors by N-Arachidonoyl-L-Alanine

Glycine Receptor SubunitEffect of this compoundReference
α1 Potentiation nih.govplos.orgnih.govmdpi.com
α2 Inhibition nih.govplos.orgnih.govmdpi.com
α3 Inhibition nih.govplos.orgnih.govmdpi.com

NALA also directly targets the glycine transporter GLYT2, which is crucial for regulating glycine levels in the synaptic cleft.

This compound is a potent inhibitor of the glycine transporter GLYT2a. nih.gov Studies have shown that NALA inhibits GLYT2 with an IC50 of approximately 8-9 μM and achieves complete inhibition, in contrast to the partial inhibition observed with N-arachidonoyl-glycine. frontiersin.orgnih.gov This inhibitory action is believed to result from a direct interaction with the transporter protein, as its effects are not mediated by protein kinase C, a known regulator of GLYT2a activity. nih.gov

Further investigations into the structural basis of this interaction have revealed the importance of the transporter's extracellular loops. Specifically, extracellular loop 4 (EL4) of GLYT2 is required for the inhibitory activity of NALA. nih.gov This distinguishes it from the related compound N-arachidonylglycine (NAGly), which requires both extracellular loops 2 and 4 for its inhibitory effect, suggesting that the structure of the amino acid head group determines the precise interaction with the transporter. nih.gov

Table 2: Inhibitory Activity of N-Arachidonoyl Amino Acids on GLYT2

CompoundIC50 ValueMaximum InhibitionKey Structural DeterminantReference
This compound ~8-9 μMCompleteExtracellular Loop 4 frontiersin.orgnih.govnih.gov
N-Arachidonoyl-Glycine ~3-9 μMPartialExtracellular Loops 2 & 4 nih.govfrontiersin.orgnih.gov
N-Arachidonoyl-GABA ~12 μMPartialExtracellular Loops 2 & 4 frontiersin.orgnih.govnih.gov

The inhibition of GLYT2 by NALA has significant implications for glycinergic neurotransmission. mdpi.com By blocking the reuptake of glycine from the synaptic cleft, GLYT2 inhibitors like NALA can increase the concentration of glycine available to activate postsynaptic glycine receptors. biorxiv.orgfrontiersin.org This enhancement of glycinergic signaling can lead to increased inhibitory tone in the spinal cord and brainstem. biorxiv.org The modulation of glycinergic neurotransmission through GLYT2 inhibition is an area of interest for its potential to influence physiological processes such as nociception. mdpi.comfrontiersin.org

Inhibition of Glycine Transporters (GLYT2/GLYT2a)

Engagement with Ion Channels

This compound (NALA) exhibits complex interactions with various ion channels, leading to significant modulation of cellular excitability and calcium homeostasis. Its effects are particularly noted on voltage-gated calcium (Ca2+) channels, where it displays a dual modulatory role, enhancing certain types of calcium currents while inhibiting others.

Enhancement of N-type Ca2+ Channels (ICa)

This compound has been identified as a modulator of N-type (CaV2.2) calcium channels. Research conducted on rat sympathetic neurons using whole-cell patch-clamp recordings demonstrated that the application of NALA results in a rapid and reversible augmentation of the N-type calcium current (ICa). nih.gov

In one study, the application of 10 μM this compound produced a notable enhancement of ICa amplitude. nih.gov This effect is shared with other related lipoamino acids, such as N-arachidonoyl-L-serine (ARA-S) and N-arachidonoyl-L-glycine (ARA-G), although the degree of enhancement varies between these compounds. nih.gov The mechanism underlying this enhancement of N-type Ca2+ channels appears to be independent of G-protein coupled receptors (GPCRs). This suggests a more direct interaction with the CaV2.2 channel protein itself or an alteration of the plasma membrane's physical properties. nih.govnih.gov

Inhibition of T-type Ca2+ Channels (ICa)

In contrast to its effect on N-type channels, this compound acts as an inhibitor of T-type (CaV3) calcium channels. nih.govresearchgate.net Lipoamino acids, as a class, have been identified as endogenous T-type channel inhibitors. frontiersin.org

Studies investigating various N-arachidonoyl amino acids revealed that NALA, along with compounds like N-arachidonoyl glycine (NAGly) and N-arachidonoyl L-serine (NASer), effectively inhibits T-type calcium currents. nih.govmdpi.com The inhibitory action is particularly potent against the CaV3.2 subtype. nih.govfrontiersin.org This inhibition is characterized by a significant hyperpolarizing shift in the steady-state inactivation of the channel, meaning the channels become inactivated at more negative membrane potentials, thereby reducing their availability for opening. nih.govfrontiersin.org This modulatory action on T-type channels highlights a key mechanism through which NALA can influence cellular functions, including neuronal excitability. nih.gov

Table 1: Effects of this compound on Voltage-Gated Calcium Channels

Channel Type Effect Cell Type Key Findings Citations
N-type (CaV2.2) Enhancement of Current (ICa) Rat Sympathetic Neurons Rapid and reversible augmentation of ICa. Mechanism appears independent of G-protein coupled receptors. nih.govnih.gov
T-type (CaV3) Inhibition of Current (ICa) tsA-201 cells (recombinant) Potent inhibition, particularly of CaV3.2 subtype. Involves a hyperpolarizing shift in steady-state inactivation. nih.govresearchgate.netfrontiersin.orgmdpi.com

Role in Reactive Oxygen Species Production

This compound is implicated in the generation of reactive oxygen species (ROS), a process that has significant downstream consequences for cellular signaling and viability, particularly in the context of cancer cell biology.

5-Lipoxygenase-Mediated ROS Generation

Research has firmly established that this compound can induce the production of ROS through the enzymatic activity of 5-lipoxygenase (5-LO). windows.netsemanticscholar.orgnih.gov In studies utilizing head and neck squamous cell carcinoma (HNSCC) cell lines, treatment with NALA led to a marked increase in intracellular ROS levels. semanticscholar.orgnih.gov

This effect was demonstrated to be specifically dependent on the 5-LO pathway. The use of 5-LO inhibitors successfully blocked the NALA-induced ROS production. nih.gov This indicates that the metabolism of NALA by 5-lipoxygenase is a critical step in triggering the generation of these reactive species. semanticscholar.orgnih.gov The anti-cancer effects of NALA appear to be mediated in a manner independent of cannabinoid receptors, pointing to this ROS-generating pathway as a primary mechanism of action in this context. semanticscholar.orgnih.gov

Consequences of ROS Production in Cellular Pathways

The generation of ROS initiated by this compound has profound effects on cell survival and proliferation pathways. The primary consequence observed in HNSCC cells is the inhibition of cell proliferation. semanticscholar.orgnih.gov This anti-proliferative effect is directly linked to the increase in ROS, as the application of antioxidants was able to reverse the growth inhibition caused by NALA. nih.gov

A key molecular target affected by this ROS production is the Akt signaling pathway. NALA treatment leads to a significant decrease in the levels of phosphorylated Akt (p-Akt), the active form of the protein kinase B. semanticscholar.orgnih.gov The Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. By inducing ROS, NALA effectively downregulates this pro-survival pathway, contributing to its anti-cancer effects. mdpi.comnih.gov Inhibition of the 5-LO enzyme not only reduced ROS but also partially restored the levels of phosphorylated Akt, further solidifying the link between 5-LO, ROS, and the Akt pathway. nih.gov

Modulation of Intracellular Signaling Pathways

The primary documented intracellular signaling pathway modulated by this compound is the PI3K/Akt pathway, which is downstream of its effects on ROS production. semanticscholar.orgnih.gov In HNSCC cells, the anti-proliferative actions of NALA are mediated through the 5-LO-dependent generation of ROS, which in turn leads to the dephosphorylation and inactivation of Akt. mdpi.comnih.gov This specific modulation appears to be a central component of NALA's mechanism of action in cancer cells.

The effects of NALA have been shown to be independent of the cannabinoid receptors CB1 and the vanilloid receptor TRPV1 in this context. semanticscholar.orgnih.gov While related lipoamino acids like N-arachidonoyl-L-serine have been shown to modulate other signaling pathways, including MAPK, JNK, and c-JUN, the direct evidence for this compound is most robustly centered on the 5-LO/ROS/Akt axis. nih.govresearchgate.net

Table 2: Summary of this compound's Role in ROS Production and Signaling

Process Key Enzyme/Mediator Consequence Cellular Outcome Citations
ROS Production 5-Lipoxygenase (5-LO) Increased intracellular ROS Triggers downstream signaling effects windows.netsemanticscholar.orgnih.gov
Signaling Modulation Reactive Oxygen Species (ROS) Decreased phosphorylation of Akt Inhibition of pro-survival signaling mdpi.comsemanticscholar.orgnih.gov
Cellular Viability Decreased p-Akt Inhibition of cell proliferation Anti-cancer effect in HNSCC cells semanticscholar.orgnih.gov

Impact on Akt Phosphorylation Levels

Research has shown that NALA can influence the phosphorylation state of Akt, a key protein kinase involved in cell survival and proliferation. In studies using head and neck squamous cell carcinoma (HNSCC) cell lines, treatment with NALA resulted in a decrease in phosphorylated Akt. nih.govnih.gov This reduction in Akt phosphorylation is a critical component of NALA's anti-proliferative effects. nih.gov

The mechanism behind this is linked to the production of reactive oxygen species (ROS). The generation of ROS, mediated by the 5-lipoxygenase (5-LO) pathway, is a direct consequence of NALA treatment. nih.govnih.gov This increase in ROS, in turn, leads to the decreased phosphorylation of Akt. nih.gov The effects of NALA on both cell proliferation and Akt phosphorylation can be reversed by the use of antioxidants, highlighting the essential role of ROS in this signaling cascade. nih.govnih.gov Furthermore, inhibiting 5-LO, which is involved in the degradation pathway of NALA, partially blocks the compound's ability to inhibit both cell proliferation and the phosphorylation of Akt. nih.gov

Interestingly, the related compound N-arachidonoyl-L-serine (NAraSer) has been shown to stimulate the phosphorylation of Akt in human umbilical vein endothelial cells (HUVEC). mdpi.comchemicalbook.comscience.gov This suggests that the specific amino acid conjugated to arachidonic acid can lead to different downstream signaling outcomes in different cell types.

Table 1: Impact of this compound on Akt Phosphorylation

Cell Line Effect on Akt Phosphorylation Mediating Factor Reference

Cannabinoid Receptor-Independent Signaling

A significant aspect of NALA's mechanism of action is its independence from traditional cannabinoid receptor pathways. nih.govsnu.ac.kr While endocannabinoids often exert their effects through cannabinoid receptor-1 (CB1) and cannabinoid receptor-2 (CB2), studies have shown that NALA's anti-proliferative actions are not mediated by these receptors. nih.govsnu.ac.kr

In HNSCC cells, the use of antagonists for CB1 and the vanilloid receptor-1 (VR1), another receptor for endocannabinoids, did not counteract the cell death induced by NALA. nih.govsnu.ac.kr This indicates that NALA operates through a signaling pathway that is distinct from these well-characterized endocannabinoid receptors. nih.govsnu.ac.kr The primary mechanism identified is the 5-LO-mediated production of ROS. nih.gov

This receptor-independent action is not unique to NALA among related lipid molecules. For instance, anandamide (B1667382) (AEA) has also been observed to inhibit the proliferation of HNSCC cells in a receptor-independent manner. nih.govsnu.ac.kr Similarly, N-arachidonoyl-L-serine (NAraSer) exhibits minimal binding to CB1, CB2, or TRPV1 receptors. mdpi.comnih.gov However, NAraSer is thought to act through a novel, yet to be identified, G-protein-coupled non-CB1/CB2 cannabinoid receptor. nih.gov In contrast, the effects of NALA appear to be more directly linked to enzymatic pathways and the resulting oxidative stress. nih.gov

Further research on N-arachidonoyl L-serine (ARA-S) has shown that it can augment N-type calcium channel currents in a manner that appears to be independent of G-protein coupled receptors, possibly through direct interaction with the channel or by altering the plasma membrane's surface potential. physiology.org While distinct from NALA, this finding further illustrates the diverse receptor-independent mechanisms that N-acyl amino acids can employ.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound NALA
N-arachidonoyl-L-serine NAraSer, ARA-S
Anandamide (N-arachidonoyl-ethanolamine) AEA
Docosahexaenoyl ethanolamide DHEA
N-oleoyl phenylalanine

Physiological and Pathophysiological Roles of N Arachidonoyl L Alanine

Neurobiological Functions

N-Arachidonoyl-L-Alanine, identified in bovine brain tissue, is part of a class of arachidonyl amino acids that are being investigated for their roles within the central nervous system. physiology.orgcaymanchem.com

Participation in Pain Modulation Mechanisms

The structural similarity of NALA to other N-acyl amino acids with known analgesic properties has prompted research into its potential role in pain modulation.

Contrasting with its glycine (B1666218) counterpart, N-Arachidonoyl Glycine (NAGly), which has demonstrated the ability to suppress formalin-induced pain in rats, this compound has not exhibited similar analgesic effects. physiology.org In a rat model of inflammatory pain, NALA, unlike NAGly, did not produce anti-nociception.

CompoundAnalgesic Effect in Inflammatory Pain Model
This compound (NALA) No significant anti-nociceptive effect
N-Arachidonoyl Glycine (NAGly) Demonstrated analgesic properties

This table summarizes the comparative analgesic effects of NALA and NAGly in a preclinical inflammatory pain model.

The mechanisms underlying the actions of N-acyl amino acids are diverse. While some interact with cannabinoid receptors, the effects of NALA in nociception appear to be independent of the classical cannabinoid receptor system. Research suggests that NALA's lack of analgesic activity in certain models is consistent with it not acting through cannabinoid receptor 1 (CB1) or cannabinoid receptor 2 (CB2). caymanchem.com

Influence on Neuronal Excitability

This compound has been shown to modulate the activity of various ion channels, which are fundamental to regulating neuronal excitability. Its effects are complex, with different actions observed on different types of calcium channels.

Notably, NALA has been found to inhibit T-type calcium channels and Cav3.2 currents. Conversely, studies on rat sympathetic neurons have demonstrated that NALA can enhance N-type calcium currents (CaV2.2). physiology.orgnih.govresearchgate.net This enhancement of N-type calcium currents by NALA was observed to be independent of G-protein coupled receptors. physiology.orgnih.gov

Ion ChannelEffect of this compound
T-type Calcium Channels Inhibition
Cav3.2 Calcium Currents Inhibition
N-type (CaV2.2) Calcium Channels Enhancement

This table outlines the observed effects of this compound on different types of neuronal ion channels.

Potential Contributions to Neuroprotection

While the broader class of N-acyl amino acids is being explored for neuroprotective potential, specific research into the neuroprotective effects of this compound is still in its early stages. Some related compounds, such as N-arachidonoyl-L-serine, have been shown to be neuroprotective in models of traumatic brain injury. nih.gov However, direct evidence for a significant neuroprotective role for NALA is currently limited.

Roles in Cellular Proliferation and Apoptosis

Beyond its neurobiological functions, this compound has been investigated for its impact on cell growth and programmed cell death, particularly in the context of cancer.

Research has focused on the effects of NALA on head and neck squamous cell carcinoma (HNSCC) cells. These studies have revealed that NALA can effectively inhibit the proliferation of these cancer cells. This anti-proliferative effect is mediated through the production of reactive oxygen species (ROS).

The mechanism involves the 5-lipoxygenase (5-LO) pathway. NALA acts as a substrate for 5-LO, and its metabolism through this pathway leads to an increase in intracellular ROS. This elevation in ROS, in turn, induces apoptosis in the HNSCC cells. The anti-cancer effects of NALA on these cells appear to be independent of cannabinoid receptors.

Cellular ProcessEffect of this compound in HNSCC CellsMediating Pathway
Cellular Proliferation Inhibition5-lipoxygenase (5-LO) mediated ROS production
Apoptosis Induction5-lipoxygenase (5-LO) mediated ROS production

This table summarizes the roles of this compound in cellular proliferation and apoptosis in the context of head and neck squamous cell carcinoma (HNSCC) cells.

Anti-proliferative Effects on Head and Neck Squamous Cell Carcinoma (HNSCC) Cells

Recent research has highlighted the potential of NALA as an anti-cancer agent, specifically demonstrating its ability to inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cells. medchemexpress.comnih.govmedchemexpress.com Studies using HNSCC cell lines have shown that NALA effectively curtails cell growth. nih.govnih.gov This anti-proliferative effect appears to be independent of cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1), as antagonists for these receptors did not block NALA's cell death-inducing activity. nih.govmdpi.com Instead, the mechanism is linked to the induction of reactive oxygen species (ROS) production. medchemexpress.comnih.govnih.gov

Mediation by the 5-Lipoxygenase Pathway

The anti-cancer effects of NALA on HNSCC cells are mediated by the 5-lipoxygenase (5-LO) pathway. medchemexpress.comnih.gov Inhibition of 5-LO was found to partially block the anti-proliferative and ROS-inducing effects of NALA. nih.govnih.gov This suggests that the degradation of NALA by 5-LO leads to the production of ROS, which in turn inhibits cell proliferation. nih.gov This finding points to a novel therapeutic strategy that utilizes, rather than inhibits, 5-LO activity in cancer cells. nih.govnih.gov The anti-proliferative action of NALA at a concentration of 20 µM on HNSCC cells was not reversed by the CB1 receptor antagonist/inverse agonist AM-251 or the TRPV1 antagonist CAY10448, but was counteracted by inhibitors of 5-LO such as AA861, zileuton, and ebselen, as well as by the knockdown of 5-LO using siRNA. frontiersin.org

Involvement in Inflammation

N-acyl amides, including NALA, are increasingly recognized for their roles in inflammatory processes, particularly within the central nervous system. nih.gov

Regulation of N-Acyl Amides in Brain During Acute Inflammation

Studies have shown that levels of various N-acyl amides are regulated in the brain during acute inflammation. nih.gov Following an induced peripheral injury, the concentrations of at least 10 N-acyl amides that activate TRPV channels were found to be altered in the brain. nih.gov This suggests that this family of lipids plays a significant role in central nervous system signaling in response to inflammation. nih.gov

Modulation of Microglial Calcium Mobilization

N-acyl amides have been shown to modulate calcium signaling in microglial cells, which are the primary immune cells of the central nervous system. nih.gov Screening of a library of N-acyl amides on BV-2 microglial cells revealed that several novel N-acyl amide families can activate these cells and induce calcium mobilization. nih.gov This activity overlaps with their effects on TRPV receptors, indicating a complex role for these lipids in neuroinflammation. nih.gov Specifically, N-arachidonoyl glycine (NAraGly), a related compound, has been shown to be involved in microglial-neuronal communication. nih.govresearchgate.net

Interaction with Heavy Metal Bioremediation

Recent findings have implicated this compound in the bioremediation of heavy metals by microorganisms. researchgate.netresearchgate.net

Role as a Key Metabolite in Metal Complexation by Microorganisms (e.g., Serratia marcescens)

A novel strain of Serratia marcescens, designated S27, isolated from soil co-contaminated with cadmium (Cd) and chromium (Cr), demonstrated a strong capacity for their bioremediation. researchgate.net Metabolomic analyses identified this compound as a key metabolite that facilitates the complexation of Cd and Cr by this bacterium. researchgate.netresearchgate.net NALA appears to promote the metabolism of γ-linolenic acid (GLA), leading to the production of siderophores and coordination with organic acids, which enhances the bioavailability of the metals for remediation. researchgate.netresearchgate.net This process involves biosorption, reduction, and complexation of the metal ions. nih.gov The bioaccumulation of Cd(II) and Cr(VI) on the surface of S27 cells occurs mainly in the form of Cd(OH)2 and Cr2O3, respectively. researchgate.net

Promotion of γ-Linolenic Acid Metabolism and Siderophore Production

Recent research has identified this compound as a key metabolite in certain biological processes, particularly in the context of microbial metabolism. A study focusing on a novel strain of Serratia marcescens, designated as strain S27, has shed light on the role of this compound in the bioremediation of heavy metals. researchgate.netresearchgate.net Metabolomic analysis of this bacterium revealed that this compound was a pivotal metabolite that facilitated the complexation of cadmium (Cd) and chromium (Cr). researchgate.netresearchgate.net

The mechanism by which this compound achieves this involves the promotion of γ-linolenic acid (GLA) metabolism. researchgate.netresearchgate.net This metabolic pathway ultimately leads to the production of siderophores. researchgate.netresearchgate.net Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, and they play a crucial role in iron acquisition. In the case of Serratia marcescens S27, the siderophores produced as a consequence of this compound-promoted GLA metabolism also coordinate with organic acids to enhance the bioavailability of metals like cadmium and chromium, thereby promoting their complexation and removal from the environment. researchgate.netresearchgate.net This finding highlights a specific and significant role for this compound in microbial metabolic pathways linked to metal detoxification.

Key FindingOrganismImplication
This compound promotes γ-linolenic acid metabolismSerratia marcescens strain S27Leads to the production of siderophores
This compound enhances metal complexationSerratia marcescens strain S27Facilitates the bioremediation of cadmium and chromium

Contributions to Energy Homeostasis (Indirect Evidence from Related N-Acyl Amino Acids)

While direct evidence for the role of this compound in energy homeostasis is limited, a substantial body of research on structurally related N-acyl amino acids (NAAs) provides indirect evidence for its potential involvement in regulating energy balance.

Several studies have identified a class of endogenous NAAs as potent mitochondrial uncouplers. pnas.orgnih.govresearchgate.netnomuraresearchgroup.com This uncoupling activity is a process that dissociates fuel oxidation in the mitochondria from the production of ATP, leading to the dissipation of energy as heat. This mechanism is considered a promising strategy for increasing energy expenditure. elifesciences.org

Research has shown that NAAs with neutral amino acid residues and unsaturated fatty acyl chains are particularly effective at inducing uncoupled respiration in adipocytes. nih.govnomuraresearchgroup.com This uncoupling is noteworthy because it occurs independently of the uncoupling protein 1 (UCP1), which is the primary mediator of thermogenesis in brown adipose tissue. pnas.orgresearchgate.net Some evidence suggests that the uncoupling action of these NAAs may be mediated by the adenine (B156593) nucleotide translocator (ANT). nih.govresearchgate.net However, other studies have shown that in human adipocytes, NAAs can induce uncoupled respiration even in the presence of an ANT inhibitor, suggesting the involvement of other mechanisms. nih.gov

By acting as mitochondrial uncouplers, certain NAAs can significantly increase energy expenditure. pnas.orgelifesciences.org For instance, the administration of specific NAAs, such as N-oleoyl phenylalanine and N-oleoyl leucine, to mice has been shown to augment energy expenditure, leading to reduced adiposity and improved glucose homeostasis. pnas.org The enzyme PM20D1, which is involved in the synthesis and hydrolysis of NAAs, has been identified as a key regulator of this process. pnas.orgelifesciences.org Increased levels of circulating PM20D1 in mice lead to elevated levels of multiple NAAs and a corresponding increase in energy expenditure. pnas.org

These findings from studies on related NAAs suggest that this compound, which shares the characteristic N-acyl amino acid structure, could potentially contribute to the regulation of energy expenditure through similar mitochondrial uncoupling mechanisms. However, it is important to note that the specific effects can vary between different NAAs. For example, a study on human adipocytes found that while NAAs with neutral amino acid residues are potent uncouplers, they can also have adverse effects on adipocyte functionality at higher concentrations. nih.gov Further research is needed to directly investigate the role of this compound in energy homeostasis.

N-Acyl Amino AcidObserved EffectPotential Mechanism
N-oleoyl phenylalanineIncreased energy expenditure, reduced adiposity, improved glucose homeostasis in mice. pnas.orgMitochondrial uncoupling. pnas.org
N-oleoyl leucineIncreased energy expenditure, reduced adiposity, improved glucose homeostasis in mice. pnas.orgMitochondrial uncoupling. pnas.org
NAAs with neutral amino acid residuesPotent inducers of uncoupled respiration in human adipocytes. nih.govUCP1-independent, potentially involving the adenine nucleotide translocator (ANT). nih.govresearchgate.net

Methodologies for Research on N Arachidonoyl L Alanine

Synthetic Approaches for N-Arachidonoyl-L-Alanine Analogs

Understanding the biological function of NALA and related compounds often requires the synthesis of these molecules and their analogs for pharmacological testing. Both chemical and enzymatic methods have been explored for the synthesis of N-arachidonoyl amino acids.

One notable enzymatic approach involves the mitochondrial protein cytochrome c. nih.gov Research has shown that cytochrome c can catalyze the formation of this compound from arachidonoyl-CoA and L-alanine in the presence of hydrogen peroxide. nih.gov This reaction proceeds favorably at physiological pH and temperature and follows Michaelis-Menten kinetics. nih.gov The identity of the synthesized NALA is confirmed using mass spectral fragmentation analysis. nih.gov This in vitro synthesis method highlights a potential biosynthetic pathway for NALA and other NAAAs in vivo. nih.gov

Chemical synthesis has also been employed to produce various N-arachidonoyl-amino acids, including the D- and L-isomers of N-arachidonoyl-alanine. ebi.ac.uk This approach allows for the creation of a wider range of analogs to investigate structure-activity relationships, such as their potential as inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH). ebi.ac.uk

In Vitro and In Vivo Model Systems for Functional Characterization

To elucidate the physiological and pathophysiological roles of this compound, various in vitro and in vivo model systems are utilized.

In vitro studies often employ cell lines to investigate the molecular mechanisms of NALA action. For example, the effects of NALA have been studied in head and neck squamous cell carcinoma (HNSCC) cells. adooq.com These studies have shown that NALA can induce the production of reactive oxygen species (ROS) and inhibit cell proliferation, with these effects being mediated by the 5-lipoxygenase (5-LO) enzyme. ebi.ac.uk

In vivo research frequently uses rodent models to explore the effects of NALA and related compounds in a whole-organism context. Mouse models have been instrumental in studying how the levels of NAAAs, including NALA, are regulated in the brain. nih.gov For instance, studies involving the administration of an inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids, showed that while levels of anandamide (B1667382) and N-arachidonoyl serine increased, the levels of this compound were not significantly altered. nih.gov This suggests differential metabolic regulation among the various N-arachidonoyl amino acids.

Structure Activity Relationship Studies

Enantioselectivity and Species-Specific Potency in FAAH Inhibition

Research into the FAAH-inhibitory properties of NAAAs has demonstrated that both the specific amino acid and its stereochemistry (enantioselectivity) play a crucial role in determining inhibitory potency. nih.gov Furthermore, these effects are not uniform across different species, highlighting important structural differences in the FAAH enzyme itself. nih.gov

A comparative study assessed the inhibitory activity of various synthetic N-arachidonoyl amino acids, including the L- and D-isomers of N-arachidonoyl-alanine, on FAAH preparations from human, rat, and mouse sources. nih.govmdpi.com The findings underscored a clear species-dependent and enantioselective pattern of inhibition. nih.gov

For instance, while N-arachidonoyl-glycine (NAGly) proved to be the most potent inhibitor of rat and mouse FAAH, its efficacy was lower against the human enzyme. nih.gov Conversely, N-arachidonoyl-isoleucine was found to be active only on human FAAH. nih.gov N-arachidonoyl-L-alanine itself is generally considered a very weak inhibitor of FAAH. nih.govdiva-portal.org However, the study of its enantiomers revealed varying degrees of potency, which were dependent on the species. nih.gov Among a range of tested N-arachidonoyl amino acids, only N-arachidonoyl-glycine, -isoleucine, and -alanine demonstrated FAAH inhibition. mdpi.com

These species-specific differences in potency and selectivity suggest that the binding pocket of the FAAH enzyme varies between humans, rats, and mice. nih.gov

Table 1: Species-Dependent FAAH Inhibition by N-Arachidonoyl Amino Acids

Compound Human FAAH Activity Rat FAAH Activity Mouse FAAH Activity
This compound Weak Inhibition nih.gov Weak Inhibition nih.gov Weak Inhibition nih.gov
N-Arachidonoyl-D-Alanine Potency varies vs. L-isomer nih.gov Potency varies vs. L-isomer nih.gov Potency varies vs. L-isomer nih.gov
N-Arachidonoyl-Glycine Moderate Inhibitor nih.gov Potent Inhibitor nih.gov Potent Inhibitor nih.gov
N-Arachidonoyl-Isoleucine Active Inhibitor nih.gov Inactive nih.gov Inactive nih.gov

This table summarizes findings indicating that the inhibitory effects of N-arachidonoyl amino acids on FAAH are dependent on the amino acid, its stereoisomer, and the species source of the enzyme. nih.govmdpi.com

Defining Molecular Recognition Sites for N-Arachidonoyl Amino Acids

The species-dependent inhibitory profiles of N-arachidonoyl amino acids are rooted in the specific molecular architecture of the FAAH active site. FAAH is an integral membrane enzyme that hydrolyzes fatty acid amides like anandamide (B1667382) and other related signaling lipids. nih.govsemanticscholar.org The enzyme's active site contains several key regions that are critical for substrate recognition and catalysis.

Docking analyses and structural studies have identified distinct binding sites within the FAAH active pocket:

The Catalytic Triad (B1167595): Composed of serine-serine-lysine (Ser241, Ser217, Lys142), this triad is responsible for the enzymatic hydrolysis of the amide bond. nih.gov

The Acyl-Chain Binding Pocket: This hydrophobic channel accommodates the long arachidonoyl chain of the substrate. Key residues in this pocket include Gly240, Gly239, Ser241, and Ile238. nih.gov The hydrophobic nature of this pocket favors the binding of long-chain fatty acyl groups. scbt.com

The Membrane Access Channel: This channel, involving residues like Phe432 and Trp531, is believed to be the entry point for the lipophilic substrate from the cell membrane into the buried active site. nih.gov

The Cytosolic Port: Residues such as Phe381 and Asp403 form a port that provides access from the cytosol. nih.gov

The differences in amino acid sequences between human and rat FAAH, particularly around the aromatic residues, are thought to contribute to the observed species-specific inhibition patterns. mdpi.com The precise orientation and interaction of the amino acid headgroup of compounds like this compound within these recognition sites dictate the binding affinity and subsequent inhibitory potency. The relatively weak inhibition by this compound suggests a suboptimal fit or interaction within this binding pocket compared to more potent inhibitors. nih.govdiva-portal.org

Future Directions and Emerging Research Avenues

Elucidating Uncharacterized Receptors and Binding Partners

A primary challenge and opportunity in NALA research is the definitive identification of its molecular receptors and binding partners. NALA belongs to the broad family of N-acyl amides, which includes the well-known endocannabinoids. wikipedia.org However, its receptor profile is not yet clearly defined.

Initial investigations into its anti-cancer effects in head and neck squamous cell carcinoma (HNSCC) cell lines suggest that its actions are independent of the canonical cannabinoid receptor-1 (CB1) and the vanilloid receptor-1 (TRPV1). snu.ac.kr While it has been suggested that NALA may have activity at cannabinoid receptors, this has not been fully characterized. caymanchem.comcaymanchem.com

Future research will likely focus on a class of receptors known as orphan G protein-coupled receptors (GPCRs), which are increasingly being identified as targets for bioactive lipids. frontiersin.org The structurally related compound, N-arachidonoyl glycine (B1666218) (NAGly), has been shown to interact with several orphan GPCRs, including GPR18, GPR55, and GPR92. mdpi.comresearchgate.net Given the structural similarity between NALA and NAGly, these receptors represent prime candidates for investigation as potential NALA targets. The conflicting reports on GPR18 activation by NAGly highlight the need for robust, validated assays to confirm these interactions. peerj.comnih.gov Advanced techniques such as competitive binding assays with radiolabeled ligands and functional assays measuring downstream signaling cascades (e.g., cAMP modulation, calcium mobilization) in cells heterologously expressing these orphan receptors will be crucial.

Table 1: Potential Receptor Targets for N-Arachidonoyl-L-Alanine

Receptor Class Rationale for Investigation Key Research Findings (Related Compounds)
GPR18 Orphan GPCR Activated by the structurally similar N-arachidonoyl glycine (NAGly). mdpi.comwikipedia.org Putative "abnormal cannabidiol" receptor; implicated in immune cell migration and hypotensive responses. wikipedia.orguniprot.orguniprot.org Some studies report conflicting data on NAGly activation. peerj.com
GPR55 Orphan GPCR Activated by NAGly and other lipid mediators. mdpi.comresearchgate.net Implicated in calcium mobilization and mitogen-activated protein kinase (MAPK) signaling. researchgate.net
GPR92 Orphan GPCR Identified as a receptor for N-acyl amides. mdpi.com Binds various N-acyl amino acids.
CB1/CB2 Cannabinoid Receptors NALA is an endocannabinoid-like compound. NALA's anti-proliferative effects appear independent of CB1 in HNSCC cells. snu.ac.kr Its binding affinity is considered weak or uncharacterized. science.gov

| TRPV1 | Ion Channel | Often interacts with endocannabinoids and related lipids. | NALA's anti-proliferative effects appear independent of TRPV1 in HNSCC cells. snu.ac.kr |

Comprehensive Profiling of this compound Metabolites

Understanding the metabolic fate of NALA is essential to fully comprehend its biological activity and duration of action. The enzymatic pathways that synthesize and degrade NALA are not yet fully elucidated. Research into related N-acyl amides provides a roadmap for investigating NALA's metabolism.

One key finding indicates that the enzyme 5-lipoxygenase (5-LO) is involved in the degradation of NALA in HNSCC cells, and that this metabolic process is linked to the production of reactive oxygen species (ROS) and the compound's anti-proliferative effects. snu.ac.kr

Future studies should aim for a comprehensive profiling of NALA metabolites. The arachidonic acid backbone of NALA is susceptible to oxidation by several enzyme families, which could generate a host of new bioactive molecules. frontiersin.org These enzymes include:

Cyclooxygenases (COX)

Lipoxygenases (LOX)

Cytochrome P450 (P450) monooxygenases

Hydrolytic enzymes are also key players in the metabolism of N-acyl amides. Fatty acid amide hydrolase (FAAH), a primary degrading enzyme for the endocannabinoid anandamide (B1667382), is a logical candidate for investigation. wikipedia.orgnih.gov Studies on N-arachidonoyl-alanine isomers show that their ability to inhibit FAAH varies by species, suggesting a complex interaction that warrants further exploration. nih.gov Other enzymes like N-acylethanolamine hydrolyzing acid amidase (NAAA) could also be involved in the breakdown of NALA into its constituent parts: arachidonic acid and L-alanine. frontiersin.org

Table 2: Putative Metabolic Pathways and Metabolites of this compound

Metabolic Pathway Key Enzymes Potential Metabolites Implication
Oxidative Metabolism 5-Lipoxygenase (5-LO), other LOX, COX, Cytochrome P450 (P450) Hydroxyeicosatetraenoyl-L-alanines (HETE-Ala), Epoxyeicosatrienoyl-L-alanines (EET-Ala), Prostaglandin-L-alanines (PG-Ala) Generation of potentially new bioactive signaling molecules from NALA. frontiersin.org 5-LO involvement is linked to anti-cancer effects. snu.ac.kr

| Hydrolysis | Fatty Acid Amide Hydrolase (FAAH), N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Arachidonic Acid, L-Alanine | Inactivation of the NALA signal and feedback into precursor pools. frontiersin.org NALA may also act as an inhibitor of these enzymes. nih.gov |

Advanced Investigational Strategies for Specific Physiological Roles

To move beyond initial characterizations and pinpoint the specific physiological roles of NALA, researchers must employ a range of advanced investigational strategies.

Chemical Biology Probes: A significant challenge in lipid signaling is identifying the direct protein targets of a lipid in its native environment. The development of chemical probes based on the NALA structure would be a major leap forward. These probes could be designed with photoreactive groups (like diazirine) to covalently link to binding partners upon UV activation, and a tag (like an alkyne or biotin) for subsequent identification via fluorescence or affinity purification and mass spectrometry. acs.org This approach has been successful for other N-acylethanolamides. acs.org

Advanced Mass Spectrometry: Modern mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of lipidomics. nih.gov High-throughput and highly sensitive methods, such as scheduled Multiple Reaction Monitoring (sMRM), allow for the precise quantification of dozens of lipid mediators, including NALA, from complex biological samples. escholarship.orglipidmaps.org This enables researchers to track dynamic changes in NALA levels in response to various stimuli or in different disease states.

Genetically Modified Models: The use of knockout animal models, where the gene for a suspected receptor (e.g., GPR18) or a metabolic enzyme (e.g., 5-LO) is deleted, is a powerful strategy. By comparing the physiological responses to NALA administration in these models versus wild-type animals, researchers can confirm the involvement of these proteins in NALA's mechanism of action. wikipedia.org

Mass Spectrometry Imaging (MSI): This technique can visualize the spatial distribution of molecules like NALA directly in tissue sections, providing critical information about its localization within specific cells or microenvironments in organs like the brain or in tumors.

Integration with Broader Lipidomics and Metabolomics Research

The study of NALA should not exist in a vacuum but must be integrated into the broader context of lipidomics and metabolomics. NALA is a member of the "endocannabinoidome," a vast and complex network of endogenous signaling lipids that includes N-acylethanolamines, N-acyl amino acids, monoacylglycerols, and their metabolic enzymes and receptors. mdpi.commdpi.comlsu.edu

These compounds often exhibit an "entourage effect," where the presence of one lipid can modulate the activity of another by competing for metabolic enzymes or by allosterically modulating receptors. nih.gov Therefore, the biological effects of NALA may depend on the background of other lipids present.

Large-scale metabolomics studies are crucial for placing NALA within this network. Such studies can simultaneously measure hundreds of metabolites, revealing correlations and relationships that would otherwise be missed. For example, metabolomics analysis of oysters identified this compound as a key compound present in higher concentrations in triploid varieties, linking it to potential flavor and nutritional characteristics. frontiersin.orgresearchgate.net Another study showed that levels of NALA in mouse heart tissue were reduced by ionizing radiation and that this effect could be countered by a radioprotective drug. semanticscholar.org These types of systems-level analyses are essential for uncovering novel physiological and pathological contexts where NALA plays a role, paving the way for a more holistic understanding of this intriguing bioactive lipid.

Q & A

Q. What are the established synthetic routes and purity validation methods for N-Arachidonoyl-L-Alanine (NALA)?

NALA is synthesized via acylation of L-alanine with arachidonic acid derivatives, often using carbodiimide coupling agents. Commercial suppliers like Cayman Chemical produce NALA with ≥98% purity, validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Researchers should confirm batch-specific purity certificates and replicate synthesis protocols under inert conditions to prevent oxidation of the arachidonoyl chain .

Q. Which analytical techniques are recommended for quantifying NALA and its metabolites in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting NALA in tissues or plasma due to its high sensitivity and specificity. Electrospray ionization (ESI) in negative ion mode is optimal for ionization. For functional studies, fluorometric assays (e.g., DCFH-DA for ROS detection) paired with LC-MS validation are advised to correlate NALA concentrations with biochemical outcomes .

Q. What are the primary biological targets and experimental models used to study NALA?

NALA modulates glycine receptors (GlyRs) via positive allosteric modulation, as shown in Xenopus oocyte electrophysiology models . It also interacts with cannabinoid receptor pathways indirectly, mimicking endocannabinoids like anandamide . In vitro cancer models, such as head and neck squamous cell carcinoma (HNSCC) cell lines, are used to study its pro-apoptotic effects via 5-lipoxygenase (5-LO)-mediated ROS generation .

Q. How should NALA be stored to ensure stability in laboratory settings?

NALA is stable for ≥2 years at -20°C in lyophilized form. For short-term use, reconstitute in anhydrous DMSO (≤10 mM) and store at -80°C to prevent hydrolysis of the amide bond. Avoid freeze-thaw cycles and exposure to light .

Q. What are the key physicochemical properties of NALA relevant to experimental design?

NALA (C₂₃H₃₈N₂O₃, molecular weight 390.56 g/mol) is a lipophilic compound with poor aqueous solubility. Its logP value (~8.5) necessitates delivery via lipid carriers (e.g., bovine serum albumin or cyclodextrins) in cell-based assays. The arachidonoyl chain is susceptible to autoxidation, requiring argon/vacuum sealing during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in NALA’s dual role as a pro-oxidant (in cancer cells) and antioxidant (in neuronal models)?

Context-dependent effects may arise from concentration gradients, cell type-specific redox environments, or interaction with divergent receptors (e.g., GlyRs vs. 5-LO). To clarify, dose-response studies across multiple cell lines (e.g., HNSCC vs. primary neurons) should be paired with ROS imaging (e.g., H₂DCFDA) and transcriptomic profiling of antioxidant enzymes (e.g., SOD, catalase) .

Q. What methodological considerations are critical for electrophysiological assays studying NALA’s modulation of glycine receptors?

Use two-electrode voltage clamping in Xenopus oocytes expressing human α1 GlyRs. Pre-apply NALA (1–10 μM) for 5 minutes before glycine administration to assess potentiation. Control for endogenous cannabinoid signaling by co-administering antagonists like AM251. Normalize currents to baseline glycine responses and analyze via Hill equations .

Q. How can molecular docking studies predict NALA’s interaction with lipid signaling enzymes like 5-LO?

Perform homology modeling of 5-LO using crystal structures (e.g., PDB ID 3V99) and dock NALA into the active site with AutoDock Vina. Prioritize binding poses that align the arachidonoyl chain near the catalytic iron domain. Validate predictions via site-directed mutagenesis (e.g., F177A or Y181A mutants) and activity assays .

Q. What strategies optimize NALA’s bioavailability in in vivo models for neurodegenerative studies?

Encapsulate NALA in PEGylated liposomes to enhance blood-brain barrier penetration. Use intraperitoneal administration (1–5 mg/kg) and monitor plasma half-life via LC-MS. Pair with FAAH inhibitors (e.g., URB597) to reduce hydrolysis and prolong activity .

Q. How can transcriptomic profiling elucidate NALA’s impact on lipid-mediated gene regulation?

Perform RNA-seq on NALA-treated HNSCC cells, focusing on pathways like "arachidonic acid metabolism" (KEGG:00590) and "oxidative stress response" (GO:0006979). Validate findings with qPCR for 5-LO (ALOX5), COX-2 (PTGS2), and Nrf2 (NFE2L2). Cross-reference with chromatin immunoprecipitation (ChIP) data to identify direct transcriptional targets .

Q. Notes for Methodological Rigor

  • Contradictory Data : Address discrepancies (e.g., ROS duality) by standardizing assay conditions (e.g., oxygen levels, cell density) .
  • Ethical Reporting : Follow journal guidelines (e.g., dual-language abstracts, anonymized submissions) as per academic standards .
  • Data Validation : Use orthogonal methods (e.g., LC-MS + fluorometry) to confirm findings and minimize artifacts .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Arachidonoyl-L-Alanine
Reactant of Route 2
Reactant of Route 2
N-Arachidonoyl-L-Alanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.